molecular formula C11H18ClN5 B12230484 N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12230484
M. Wt: 255.75 g/mol
InChI Key: GIMHCIYQVRSAFW-UHFFFAOYSA-N
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Description

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine hydrochloride is a pyrazole-based amine derivative formulated as a hydrochloride salt. Its structure comprises two pyrazole rings: one substituted with a propyl group at the 1-position and another methyl-substituted pyrazole linked via a methylene bridge to the amine group. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-6-16-8-5-11(14-16)12-9-10-4-7-15(2)13-10;/h4-5,7-8H,3,6,9H2,1-2H3,(H,12,14);1H

InChI Key

GIMHCIYQVRSAFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Condensation Reactions

The foundational step involves constructing the pyrazole rings. Source details a condensation reaction between hydrazine derivatives (e.g., methylhydrazine) and 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions. For example:

  • Reactants : Methylhydrazine and diketone derivatives.
  • Conditions : Reflux in ethanol with catalytic HCl (37%) at 80°C for 12 hours.
  • Yield : 65–78% after recrystallization.

This method generates the 1-methylpyrazol-3-yl and 1-propylpyrazol-3-yl moieties separately, which are later coupled.

Alkylation and Reductive Amination

The methylene bridge between the pyrazole rings is introduced via reductive amination. Source describes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with acetic acid:

  • Reactants : 1-Methylpyrazol-3-ylmethylamine and 1-propylpyrazol-3-carbaldehyde.
  • Conditions : Room temperature, 24 hours under nitrogen.
  • Yield : 82% after column chromatography.

A comparative analysis of alkylation methods is provided below:

Method Reagents Solvent Temperature Yield (%) Purity (%)
Reductive Amination NaBH(OAc)₃, AcOH DCE 25°C 82 98.5
Nucleophilic Substitution K₂CO₃, CH₃I DMF 60°C 67 95.2

Optimization of Reaction Conditions

Temperature and pH Control

Source emphasizes the sensitivity of pyrazole derivatives to temperature. Elevated temperatures (>100°C) lead to ring-opening side reactions, while pH < 5 accelerates hydrolysis. Optimal parameters include:

  • Temperature : 70–80°C for condensation steps.
  • pH : 6–7 for amination reactions.

Catalytic Systems

The use of transition metal catalysts improves regioselectivity. Source reports Rh₂(OAc)₄ (2 mol%) in toluene increasing yield by 15% compared to uncatalyzed reactions.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water). Purity levels exceed 98% in all reported cases.

Salt Formation

Hydrochloride salt formation is achieved by treating the free base with HCl (1.25 equiv) in diethyl ether. Crystallization yields white crystalline solids with >99% chloride content.

Scalability and Industrial Adaptations

Batch vs. Continuous Flow Synthesis

Source highlights continuous flow reactors for large-scale production, reducing reaction times by 40% and improving consistency. Key metrics:

Parameter Batch Reactor Flow Reactor
Reaction Time 24 hours 14 hours
Yield 82% 88%
Purity 98.5% 99.1%

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : N-alkylation competing with C-alkylation.
    • Solution : Use bulky bases (e.g., DBU) to favor C-alkylation.
  • Solubility Limitations :

    • Issue : Poor solubility of intermediates in polar solvents.
    • Solution : Switch to DMF/THF mixtures (4:1).

Recent Advancements

Microwave-Assisted Synthesis

Source explores microwave irradiation (150 W, 100°C) to reduce amination steps from 24 hours to 2 hours, achieving 85% yield.

Green Chemistry Approaches

Water-mediated reactions at 90°C show promise, eliminating organic solvents and improving atom economy by 20%.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated pyrazole derivatives .

Scientific Research Applications

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor and altering its conformation. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target: N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine hydrochloride C₁₁H₁₈ClN₅ 263.75* Propyl, methylpyrazole Pesticides, pharmaceuticals
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride C₁₂H₁₉ClFN₅ 287.76 2-Fluoroethyl, ethylpyrazole, 4-methyl Agrochemicals
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine hydrochloride C₁₀H₁₃ClF₂N₄ 262.69 Difluoromethyl, pyrrole ring Bioactive intermediates
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine C₈H₁₂F₂N₄ 202.21 Difluoroethyl, no hydrochloride Pharmaceutical intermediates

*Calculated based on the free base (C₁₁H₁₇N₅: 231.3 g/mol) + HCl (36.46 g/mol).

Key Observations:

The absence of fluorine in the target compound may lower metabolic stability compared to fluorinated analogs but could simplify synthesis .

Salt Formation: Hydrochloride salts (target, ) improve solubility, facilitating formulation in aqueous systems. Non-salt forms (e.g., ) may require additional excipients for delivery .

Functional and Application Comparisons

Pesticidal Activity

highlights pyrazole derivatives in pesticidal mixtures, particularly tetrazol-5-one compounds with 1-methylpyrazol-3-yl groups (e.g., compounds I-8 and I-9). These act via inhibition of fungal enzymes or disruption of pest neurochemistry. The target compound’s pyrazole scaffold and amine functionality suggest analogous mechanisms, though specific activity data are unavailable .

Pharmaceutical Potential

H-Series inhibitors in (e.g., H-8, H-9) are sulfonamide-based kinase inhibitors, structurally distinct from the target compound. However, the amine-pyrazole core in the target may interact with similar enzymatic pockets, warranting further kinase inhibition studies .

Biological Activity

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique pyrazole structure, which is known for its diverse biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • Structure : Characterized by the presence of pyrazole moieties, which are five-membered heterocyclic compounds containing nitrogen atoms.

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its role as an enzyme inhibitor and its effects on various physiological pathways.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. Notably, it has shown promise in inhibiting phosphodiesterase (PDE) enzymes. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are critical for cellular signaling processes involved in inflammation and neuroprotection .

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. By inhibiting PDEs, the compound can potentially reduce inflammatory responses in various models, suggesting applications in treating inflammatory diseases.

Neuroprotective Properties

The compound's ability to elevate cyclic nucleotide levels may also confer neuroprotective effects. Increased cAMP levels are associated with enhanced neuronal survival and function, making this compound a candidate for further research in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits PDE activity in cell cultures, leading to significant increases in intracellular cAMP levels.
  • In vivo Models : Animal studies have shown that administration of this compound can reduce markers of inflammation in models of arthritis and other inflammatory conditions.
  • Neuropharmacological Studies : Investigations into the neuroprotective effects have revealed that this compound can mitigate neuronal damage in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Reference
PDE InhibitionIncreases cAMP levels
Anti-inflammatoryReduces inflammatory markers
NeuroprotectionMitigates oxidative stress-induced neuronal damage

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